2-Nitro-5-(pentafluorosulfanyl)aniline
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Overview
Description
2-Nitro-5-(pentafluorosulfanyl)aniline is a chemical compound with the molecular formula C6H5F5N2O2S and a molecular weight of 264.17 g/mol . This compound belongs to the family of nitroanilines and is characterized by the presence of a nitro group (-NO2) and a pentafluorosulfanyl group (-SF5) attached to an aniline ring. The pentafluorosulfanyl group is known for its unique physicochemical properties, including high chemical stability and strong electron-withdrawing effects .
Preparation Methods
The synthesis of 2-Nitro-5-(pentafluorosulfanyl)aniline typically involves the nucleophilic aromatic substitution of hydrogen in nitroaromatics. One common method includes the use of n-BuLi (n-butyllithium) in hexanes, which is added to a solution of arylamine in dry tetrahydrofuran (THF) at low temperatures. This mixture is then added to a solution of 4-nitro-1-(pentafluorosulfanyl)benzene in dry THF, cooled to -110°C to -120°C under argon. The reaction is followed by the addition of potassium permanganate (KMnO4) and liquid ammonia (NH3) .
Chemical Reactions Analysis
2-Nitro-5-(pentafluorosulfanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Common reagents used in these reactions include n-BuLi, KMnO4, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Nitro-5-(pentafluorosulfanyl)aniline has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of biological systems and processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(pentafluorosulfanyl)aniline involves its interaction with molecular targets and pathways in biological systems. The pentafluorosulfanyl group exerts strong electron-withdrawing effects, which can influence the reactivity and interactions of the compound with other molecules. The specific molecular targets and pathways depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
2-Nitro-5-(pentafluorosulfanyl)aniline can be compared with other similar compounds, such as:
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene: This compound also contains a pentafluorosulfanyl group and exhibits similar chemical properties.
4-Nitro-1-(pentafluorosulfanyl)benzene: Another related compound with a nitro and pentafluorosulfanyl group, used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern on the aniline ring, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
2-nitro-5-(pentafluoro-λ6-sulfanyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-6(13(14)15)5(12)3-4/h1-3H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGCKYATTUFNOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229285 |
Source
|
Record name | (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379803-65-2 |
Source
|
Record name | (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379803-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the synthesis of 2-Nitro-5-(pentafluorosulfanyl)aniline described in the research?
A1: The research details a novel method for direct amination of nitro(pentafluorosulfanyl)benzenes using Vicarious Nucleophilic Substitution of Hydrogen (VNS). [] This method allows for the efficient synthesis of this compound from readily available starting materials. [] This compound is a valuable precursor for the preparation of various SF5-containing heterocycles, such as benzimidazoles, quinoxalines, and benzotriazoles. [] These heterocycles are important building blocks in medicinal chemistry and materials science due to the unique properties conferred by the SF5 group.
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